2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-18-10-6-4-5-7-11(10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDWBIMKCOKTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole intermediate is then reacted with ethoxybenzenesulfonamide under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. The 3-methyl-1,2,4-oxadiazole ring in this compound enhances its interaction with bacterial enzymes, leading to effective inhibition of growth in various bacterial strains. Studies have shown that derivatives of oxadiazole possess broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .
1.2 Anticancer Properties
The sulfonamide group in 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been linked to anticancer activity. Research has demonstrated that sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis in preclinical models .
1.3 Anti-inflammatory Effects
Studies suggest that the compound may also exhibit anti-inflammatory properties by modulating the immune response. The presence of the ethoxy group is thought to enhance solubility and bioavailability, allowing for better therapeutic efficacy in inflammatory conditions .
Agricultural Applications
2.1 Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Research indicates that similar oxadiazole derivatives can disrupt photosynthesis and growth processes in weeds, providing an effective means of weed management in agricultural settings .
2.2 Pest Control
There is ongoing research into the use of this compound as an insecticide. The structural characteristics of 3-methyl-1,2,4-oxadiazole contribute to its neurotoxic effects on pests, potentially offering a new avenue for pest control strategies that minimize environmental impact compared to traditional pesticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used. For example, in a biological assay, it might bind to a particular enzyme or receptor, altering its activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamide derivatives:
Solubility and Stability
- The ethoxy group in the target compound increases logP (predicted ~2.8) compared to methoxy analogs (e.g., ’s compound: logP ~2.1), reducing aqueous solubility but enhancing blood-brain barrier penetration .
- 1,2,4-Oxadiazoles generally exhibit superior metabolic stability over isoxazoles due to reduced ring strain and oxidative resistance .
Biological Activity
2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, identified by its CAS number 1234927-10-6, is a compound that integrates a benzenesulfonamide moiety with a 1,2,4-oxadiazole structure. This combination has garnered attention in medicinal chemistry due to the diverse biological activities associated with oxadiazole derivatives. This article aims to summarize the biological activity of this compound based on recent findings and case studies.
The molecular formula of this compound is C₁₂H₁₅N₃O₄S, with a molecular weight of 297.33 g/mol. The structure includes an ethoxy group and a sulfonamide functional group, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1234927-10-6 |
| Molecular Formula | C₁₂H₁₅N₃O₄S |
| Molecular Weight | 297.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of compounds containing the 1,2,4-oxadiazole ring has been extensively documented. These compounds exhibit a wide range of pharmacological effects including antimicrobial , anticancer , anti-inflammatory , and antiviral activities. The incorporation of the oxadiazole moiety enhances the potential for these compounds to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, derivatives of the 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines:
-
In vitro Studies :
- A derivative exhibited an IC₅₀ value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
- Further modifications led to enhanced derivatives that demonstrated IC₅₀ values as low as 0.003 µM against specific cancer lines .
- Case Study :
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been explored:
- Fungal Inhibition :
-
Bacterial Activity :
- Research indicates that oxadiazole-based compounds possess inhibitory effects against various bacterial strains, although specific data on this compound's antibacterial activity remains limited in current literature.
The biological mechanisms underlying the activity of this compound are hypothesized to involve:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors for key enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
- Receptor Modulation : Some studies suggest that these compounds may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation .
Future Directions
Given the promising biological activities observed in related compounds, further research is warranted to:
- Explore structure–activity relationships (SAR) to optimize efficacy.
- Conduct in vivo studies to evaluate pharmacokinetics and toxicity profiles.
- Investigate potential synergistic effects when used in combination therapies.
Q & A
(Basic) What synthetic routes are recommended for synthesizing 2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Formation : React 2-ethoxybenzenesulfonyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine in dichloromethane (DCM) using pyridine as a catalyst at 43°C for 3–12 hours .
Purification : Flash chromatography (ethyl acetate/petroleum ether) isolates the product.
Optimization : Varying solvents (e.g., 1,4-dioxane for improved solubility) and catalysts (e.g., triethylamine) can enhance yields. Reaction progress should be monitored via TLC and validated by NMR and LC-MS .
(Advanced) How can computational modeling predict bioactivity against enzymatic targets, and how does it align with experimental data?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The sulfonamide group often binds to catalytic residues (e.g., Arg120), while the oxadiazole moiety engages in π-π stacking .
- Validation : Compare docking scores (binding energy < -8 kcal/mol) with in vitro IC50 values. Discrepancies due to protein flexibility may require molecular dynamics (MD) simulations over 100 ns to refine binding predictions .
(Basic) What analytical techniques are critical for structural and purity characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, oxadiazole methyl at δ 2.4 ppm) .
- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., S(6) H-bonding motifs observed in related sulfonamides) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 338.0821) .
(Advanced) How do structural modifications to the oxadiazole ring impact pharmacokinetics (PK)?
Answer:
- Electron-Withdrawing Groups : Adding halogens (e.g., Cl) to the oxadiazole increases metabolic stability (e.g., microsomal t1/2 from 2.5 to 6.1 hours) .
- PK Studies : In vivo rodent models (IV/PO dosing) measure bioavailability (>50% in analogs with lipophilic substituents). LC-MS/MS quantifies plasma concentrations, revealing correlations between logP values and clearance rates .
(Basic) What in vitro assays are suitable for initial antimicrobial evaluation?
Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative). MIC ≤ 8 µg/mL suggests potency .
- Time-Kill Assays : Assess bactericidal activity (≥3-log reduction in CFU/mL at 24 hours). Positive controls (e.g., ciprofloxacin) validate assay conditions .
(Advanced) How can contradictions in cytotoxicity data across cancer cell lines be resolved?
Answer:
- Mechanistic Profiling : RNA-seq of sensitive (e.g., MCF-7) vs. resistant (e.g., A549) lines identifies differential expression of sulfonamide targets (e.g., carbonic anhydrase IX) .
- Combinatorial Screens : Pair the compound with PI3K inhibitors (e.g., LY294002) to test synergy (Combination Index < 0.5 via Chou-Talalay method) .
(Basic) What environmental stability studies are recommended for this compound?
Answer:
- Hydrolysis Assays : Incubate in buffers (pH 2–12) at 37°C for 48 hours. LC-MS monitors degradation products (e.g., sulfonic acid derivatives) .
- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; >90% recovery indicates robustness .
(Advanced) How does the compound’s reactivity under oxidative conditions impact its therapeutic potential?
Answer:
- Oxidative Metabolism : Liver microsome assays identify metabolites (e.g., sulfone derivatives via CYP3A4). LC-HRMS detects m/z shifts (+16 Da for hydroxylation) .
- Reactive Oxygen Species (ROS) : Measure intracellular ROS in HepG2 cells using DCFH-DA fluorescence. EC50 values < 10 µM suggest pro-oxidant liabilities .
(Basic) What strategies validate the compound’s selectivity for target proteins?
Answer:
- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Western blot identifies bound proteins (e.g., carbonic anhydrase II) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess inhibition of >100 kinases at 1 µM .
(Advanced) How can crystallographic data inform the design of analogs with improved solubility?
Answer:
- Crystal Packing Analysis : Identify hydrophobic clusters (e.g., oxadiazole-methyl interactions) that reduce aqueous solubility. Introduce polar groups (e.g., -OH) at non-disruptive positions (e.g., para to ethoxy) .
- Co-Crystallization : Screen with cyclodextrins to form inclusion complexes, enhancing solubility by 10-fold (e.g., β-cyclodextrin via phase solubility studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
